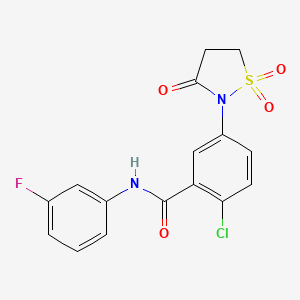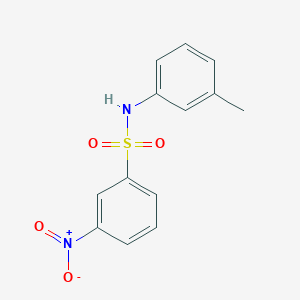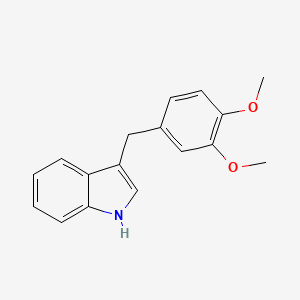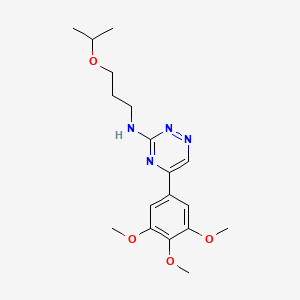
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in a variety of diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to be effective in inhibiting JAK3 and modulating immune responses, making it a promising candidate for the treatment of autoimmune diseases, transplant rejection, and other inflammatory conditions.
Wirkmechanismus
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide exerts its pharmacological effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, this compound can modulate the activity of various immune cells, including T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in suppressing immune responses and reducing inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects related to its mechanism of action. In vitro studies have demonstrated that this compound can inhibit the activation and proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of natural killer cells. In vivo studies have shown that this compound can reduce inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has several advantages for lab experiments, including its selective inhibition of JAK3, its ability to modulate immune responses, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and its interactions with other medications.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of biomarkers to predict patient response and monitor treatment efficacy, and the evaluation of its potential in combination with other medications for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in different patient populations and disease settings.
Synthesemethoden
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and isothiazolidinone moieties. The synthesis method has been described in several research articles, and it typically involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in suppressing immune responses and reducing inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, this compound has been evaluated for its efficacy and safety in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The results of these studies have shown that this compound can improve disease symptoms and reduce the need for other medications in some patients.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-14-5-4-12(20-15(21)6-7-25(20,23)24)9-13(14)16(22)19-11-3-1-2-10(18)8-11/h1-5,8-9H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVUUVPUXUKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5014296.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)

![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)